1-Decyl-7-oxabicyclo[4.1.0]heptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86976-35-4 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
1-decyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15(16)17-16/h15H,2-14H2,1H3 |
InChI Key |
ODMNBJGYDAHXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC12CCCCC1O2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 Decyl 7 Oxabicyclo 4.1.0 Heptane
Ring-Opening Reactions of the Epoxide Moiety
The core of 1-Decyl-7-oxabicyclo[4.1.0]heptane's reactivity lies in the opening of its epoxide ring. This transformation can be initiated by a variety of reagents and conditions, leading to a diverse range of functionalized cyclohexane (B81311) derivatives. These reactions are crucial in organic synthesis, allowing for the introduction of two new functional groups with defined stereochemistry. mdpi.comresearchgate.net
Under basic or neutral conditions, the ring-opening of this compound proceeds via a nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The reaction is initiated by the attack of the nucleophile, followed by protonation of the resulting alkoxide to yield the final product.
The presence of the C1-decyl group introduces significant steric hindrance. Consequently, strong nucleophiles will preferentially attack the less substituted C6 carbon atom of the bicyclic system. This regioselectivity is a hallmark of SN2 reactions on sterically hindered epoxides. researchgate.net
A variety of nucleophiles can be employed in the ring-opening of similar epoxides, including:
Hydroxides (OH⁻): Leading to the formation of diols.
Alkoxides (RO⁻): Resulting in the formation of ether-alcohols.
Azides (N₃⁻): Producing azido-alcohols, which are versatile precursors for amines. researchgate.neteurjchem.com
Thiols (RSH): Yielding thioether-alcohols.
Organometallic reagents (e.g., Grignard reagents, organolithiums): Allowing for the formation of new carbon-carbon bonds.
The general mechanism for the nucleophilic ring-opening of this compound is depicted below:
Table 1: Representative Nucleophilic Ring-Opening Reactions of Epoxides This table presents generalized data for analogous epoxides to illustrate the expected reactivity of this compound.
| Nucleophile | Product Type | General Reaction Conditions | Expected Major Regioisomer for this compound |
|---|---|---|---|
| NaOH (aq) | Diol | Aqueous base, heat | 1-Decyl-trans-cyclohexane-1,2-diol |
| CH₃ONa in CH₃OH | Ether-alcohol | Basic methanol (B129727) | 2-Methoxy-1-decyl-trans-cyclohexan-1-ol |
| NaN₃ in H₂O/cosolvent | Azido-alcohol | Aqueous sodium azide, often with a catalyst | 2-Azido-1-decyl-trans-cyclohexan-1-ol |
| PhSH with base | Thioether-alcohol | Thiophenol and a base (e.g., NaH) | 1-Decyl-2-(phenylthio)-trans-cyclohexan-1-ol |
| CH₃MgBr in Et₂O | Alcohol | Grignard reagent in ether | 1-Decyl-2-methyl-trans-cyclohexan-1-ol |
In the presence of an acid catalyst, the ring-opening of this compound is initiated by the protonation of the epoxide oxygen. libretexts.org This protonation forms a good leaving group (a hydroxyl group) and activates the epoxide ring towards nucleophilic attack. The subsequent nucleophilic attack can proceed through a mechanism with characteristics of both SN1 and SN2 pathways. beilstein-journals.org
Commonly used acid catalysts and nucleophiles include:
Aqueous acids (e.g., H₂SO₄, HClO₄): Leading to the formation of diols.
Alcohols in the presence of an acid catalyst: Resulting in the formation of ether-alcohols.
Hydrogen halides (e.g., HBr, HCl): Producing halohydrins.
The general mechanism for the acid-catalyzed ring-opening is as follows:
Table 2: Regioselectivity in Acid-Catalyzed Ring-Opening of Unsymmetrical Epoxides This table presents generalized data for analogous epoxides to illustrate the expected reactivity of this compound.
| Reagents | Product Type | Expected Major Regioisomer for this compound | Rationale |
|---|---|---|---|
| H₂O / H₂SO₄ | Diol | 1-Decyl-trans-cyclohexane-1,2-diol | Attack at the more substituted carbon (C1) due to electronic stabilization of the transition state. |
| CH₃OH / H⁺ | Ether-alcohol | 1-Methoxy-1-decyl-trans-cyclohexan-2-ol | Nucleophilic attack of methanol at the more substituted and electronically favored C1 position. |
| HBr | Halohydrin | 2-Bromo-1-decyl-trans-cyclohexan-1-ol | Attack of the bromide ion at the more substituted carbon atom (C1). |
The regioselectivity of the ring-opening of this compound is a critical aspect of its chemical behavior and is primarily governed by the reaction conditions (nucleophilic vs. acid-catalyzed) and the steric and electronic effects of the decyl group.
Under basic/nucleophilic conditions (SN2): The reaction is highly regioselective for attack at the less sterically hindered C6 position. The reaction is also stereospecific, proceeding with inversion of configuration at the center of attack, resulting in a trans relationship between the nucleophile and the hydroxyl group.
Under acidic conditions (SN1/SN2-like): The regioselectivity is generally directed towards the more substituted C1 carbon. This is due to the ability of the tertiary carbon to better stabilize the developing positive charge in the transition state. The reaction is also stereospecific, with the nucleophile attacking from the side opposite to the protonated oxygen, leading to a trans product. libretexts.org
It is important to note that for highly hindered epoxides, even under acidic conditions, the attack might be diverted to the less substituted carbon if the steric hindrance at the more substituted carbon is overwhelming. However, for a tertiary center like C1 in this compound, attack at this position is generally favored in acid-catalyzed reactions.
Oxidation and Reduction Processes
Beyond ring-opening reactions, the epoxide moiety in this compound can undergo oxidation and reduction, leading to different classes of compounds.
Autoxidation: Organic compounds, particularly those with susceptible C-H bonds, can undergo slow oxidation in the presence of air (oxygen), a process known as autoxidation. wikipedia.org For this compound, the long decyl chain provides numerous secondary C-H bonds that are susceptible to radical abstraction, initiating a free-radical chain reaction. wikipedia.orgyoutube.com The presence of the epoxide ring can influence the stability of nearby radicals. The general mechanism of autoxidation involves initiation, propagation, and termination steps, leading to the formation of hydroperoxides (ROOH) along the decyl chain. wikipedia.org These hydroperoxides can subsequently decompose to form a variety of oxidation products, including alcohols and ketones. The epoxide ring itself is relatively stable to autoxidation compared to the C-H bonds of the alkyl chain.
Catalytic Oxidation: The epoxide ring can be oxidized under specific catalytic conditions. For instance, some transition metal catalysts can promote the oxidative cleavage of the C-C bond of the epoxide ring, although this is a less common reaction pathway. More relevant is the oxidation of other parts of the molecule while preserving the epoxide, or the oxidation of the epoxide itself to other functionalities. For example, catalytic systems have been developed for the oxidation of epoxides to α-hydroxy ketones or for the cleavage of the C-C bond to yield aldehydes or carboxylic acids, though these are often substrate-dependent.
The oxirane ring of this compound can be selectively reduced to an alcohol. This reductive ring-opening is a valuable synthetic transformation. organic-chemistry.orgresearchgate.net The regioselectivity of the reduction is a key consideration.
Common reducing agents and their expected outcomes include:
Lithium aluminum hydride (LiAlH₄): This powerful reducing agent typically attacks the less sterically hindered carbon of the epoxide, which in this case would be C6. The reaction proceeds via a nucleophilic attack of the hydride ion (H⁻).
Catalytic Hydrogenation (H₂/catalyst): The outcome of catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) can be more complex and may depend on the specific catalyst and reaction conditions. It can lead to the formation of either cis or trans products depending on the mechanism of hydrogen delivery to the epoxide.
Titanocene dichloride/manganese (Cp₂TiCl₂/Mn): This system is known for the regioselective radical reduction of epoxides to the more substituted alcohol. acs.org For this compound, this would favor the formation of 1-decylcyclohexanol.
Table 3: Selective Reduction Methods for Epoxides and Their Expected Regioselectivity This table presents generalized data for analogous epoxides to illustrate the expected reactivity of this compound.
| Reducing Agent/System | Mechanism Type | Expected Major Product for this compound |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Nucleophilic (SN2) | 1-Decylcyclohexan-1-ol (attack at C6) |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Catalytic | Mixture of 1-decylcyclohexanol and 2-decylcyclohexanol, stereochemistry depends on catalyst and conditions |
| Titanocene dichloride/manganese (Cp₂TiCl₂/Mn) | Radical | 1-Decylcyclohexanol (formation of the more substituted alcohol) acs.org |
Reactions Involving the Decyl Side Chain
The ten-carbon alkyl chain of this compound, while generally less reactive than the epoxide ring, can undergo a variety of transformations. These reactions are often aimed at introducing new functional groups or modifying the molecule's physical properties.
Functional Group Interconversions along the Alkyl Chain
The saturated decyl chain is relatively inert, but functionalization can be achieved through radical substitution reactions. For instance, free-radical halogenation, typically using N-bromosuccinimide (NBS) under photochemical or thermal initiation, can introduce a bromine atom at various positions along the chain. The regioselectivity of this reaction is often low, leading to a mixture of isomers.
Once a functional group is introduced, a wide array of interconversions becomes possible. For example, a terminal halide can be converted to other functional groups via nucleophilic substitution reactions.
Table 1: Exemplary Functional Group Interconversions on a Decyl Chain
| Starting Material (Functional Group) | Reagent(s) | Product (Functional Group) | Reaction Type |
| Decyl Bromide | NaN3 | Decyl Azide | Nucleophilic Substitution |
| Decyl Bromide | NaCN | Undecanenitrile | Nucleophilic Substitution |
| Decyl Bromide | AcOK, then NaOH | Decan-1-ol | Nucleophilic Substitution/Hydrolysis |
| Decan-1-ol | PCC | Decanal | Oxidation |
| Decan-1-ol | Jones Reagent | Decanoic Acid | Oxidation |
Reactions Influenced by the Hydrophobic Decyl Moiety
The long decyl chain imparts significant hydrophobicity to the molecule, influencing its reactivity, particularly in aqueous or multiphasic systems. researchgate.netresearchgate.net This hydrophobicity can be exploited in reactions occurring at interfaces or within micelles. researchgate.net For instance, in polymerization reactions, long-chain alkyl epoxides are utilized as hydrophobic monomers. researchgate.netd-nb.info
The hydrophobic nature of the decyl group also affects the solubility of the molecule, often necessitating the use of nonpolar organic solvents for homogeneous reactions. In heterogeneous catalysis, the long alkyl chain can influence the adsorption of the molecule onto a catalyst surface, thereby affecting reaction rates and selectivities. acs.org Studies on similar long-chain epoxides have shown that the alkyl chain can interact with the pores of zeolite catalysts, with the nature of these interactions (hydrophilic vs. hydrophobic) impacting reaction outcomes. acs.org
Cycloaddition Reactions and Rearrangements
The 7-oxabicyclo[4.1.0]heptane core is a strained system that can undergo various ring-opening, cycloaddition, and rearrangement reactions. researchgate.netscispace.com These transformations are often driven by the relief of ring strain in the three-membered epoxide ring.
[4+1] Cycloadditions Involving Oxabicyclo[4.1.0]heptane
While less common than other cycloadditions, the 7-oxabicyclo[4.1.0]heptane system can theoretically participate in cycloaddition reactions. For instance, gold-catalyzed transformations of related 1-(alkynyl)-7-oxabicyclo[4.1.0]heptan-2-ones have been reported, showcasing the diverse reactivity of this scaffold. acs.org Intramolecular photochemical [2+1]-cycloadditions have been utilized to synthesize bicyclo[4.1.0]heptane frameworks. scispace.comnih.gov These reactions involve the generation of a carbene that adds across a tethered olefin. scispace.comnih.gov Although not a [4+1] cycloaddition, this demonstrates the accessibility of this bicyclic system through cycloaddition pathways.
Thermal and Photochemical Rearrangements of Oxabicyclo[4.1.0]heptane Structures
The 7-oxabicyclo[4.1.0]heptane skeleton is known to undergo thermal and photochemical rearrangements. For example, the parent compound, cyclohexene (B86901) oxide, can isomerize under various conditions. chemeo.com Thermolysis or photochemical irradiation of related oxabicyclo[2.2.0]hexa-2,5-diene derivatives, which can be in equilibrium with oxepin (B1234782) structures, can lead to various rearranged products. thieme-connect.de
Acid-catalyzed isomerization is a common reaction for this class of compounds, often leading to the formation of substituted phenols or cyclohexadienones. researchgate.net The presence of substituents on the bicyclic frame can significantly influence the outcome of these rearrangements. thieme-connect.de For this compound, acid-catalyzed ring opening of the epoxide is a likely and facile reaction, leading to trans-diaxial products. libretexts.org The specific products of thermal or photochemical rearrangements would depend on the reaction conditions and the influence of the decyl substituent on the stability of various intermediates.
Table 2: Potential Rearrangement Products of Substituted 7-Oxabicyclo[4.1.0]heptane Systems
| Starting Material | Conditions | Major Product(s) | Reaction Type |
| Substituted Oxanorbornadienes | Acid Catalysis | Substituted Phenols, 2,4-Cyclohexadienones | Isomerization/Rearrangement researchgate.net |
| 7-Oxatetracyclo[4.1.0.02,4.03,5]heptane | Heating (145°C) | 2-Oxabicyclo[3.2.0]hepta-3,6-diene | Thermal Rearrangement thieme-connect.de |
| This compound | Acid (e.g., H3O+) | 2-Decylcyclohexane-1,2-diol | Epoxide Ring Opening libretexts.org |
This table provides examples of rearrangements observed in related systems to infer potential transformations for this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity analysis of 1-Decyl-7-oxabicyclo[4.1.0]heptane.
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the decyl chain and the 7-oxabicyclo[4.1.0]heptane ring system. The terminal methyl group of the decyl chain would appear as a triplet, while the numerous methylene (B1212753) groups would produce a complex multiplet in the upfield region. The protons on the cyclohexane (B81311) ring and the epoxide ring would have distinct chemical shifts, crucial for confirming the bicyclic structure.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The ten carbons of the decyl chain would have signals in the typical aliphatic region. The six carbons of the cyclohexane ring, including the two attached to the epoxide oxygen, would appear at distinct chemical shifts, which are sensitive to their local electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Epoxide Protons | ~2.9 - 3.2 | ~50 - 55 |
| Cyclohexane Protons | ~1.1 - 2.2 | ~20 - 30 |
| Decyl Chain (α-CH₂) | ~1.3 - 1.5 | ~30 - 35 |
| Decyl Chain (-CH₂-)n | ~1.2 - 1.4 | ~22 - 32 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex proton and carbon signals and confirming the connectivity of the molecular framework.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to trace the connectivity within the decyl chain and throughout the cyclohexane ring, confirming the adjacency of protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is essential for assigning the carbon signals based on the more easily interpretable proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This technique is critical for establishing the connection between the decyl substituent and the 7-oxabicyclo[4.1.0]heptane core by showing correlations between the protons on the alpha-carbon of the decyl chain and the carbons of the bicyclic ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound.
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile components in a sample. In the context of this compound, GC-MS can be employed to assess the purity of the compound and to identify any volatile impurities or byproducts from its synthesis. The mass spectrum obtained from GC-MS would show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure.
Table 2: Expected GC-MS Fragmentation for this compound
| m/z Value | Possible Fragment Ion |
|---|---|
| 238 | [M]⁺ (Molecular Ion) |
| 223 | [M - CH₃]⁺ |
| 97 | [C₆H₉O]⁺ (Oxabicyclo[4.1.0]heptane fragment) |
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule, as different elemental formulas with the same nominal mass will have slightly different exact masses. msu.edu This is a definitive method for confirming the molecular formula of this compound.
Table 3: High-Resolution Mass Data for this compound
| Molecular Formula | Calculated Exact Mass |
|---|
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the C-H stretching of the alkane chain and the cyclohexane ring. A key diagnostic peak would be the asymmetric C-O-C stretch of the epoxide ring. The absence of a broad O-H stretching band would confirm the absence of alcohol impurities, and the lack of a C=O stretching band would indicate the absence of carbonyl byproducts.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch (alkane) | 2850 - 3000 |
| C-O-C Asymmetric Stretch (epoxide) | ~1250 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, IR spectroscopy is crucial for confirming the presence of the key structural features: the epoxide ring and the long alkyl (decyl) chain.
The spectrum of this compound is expected to show characteristic absorption bands. The epoxide group, a three-membered ring containing an oxygen atom, has several distinct vibrations. spectroscopyonline.comcore.ac.uk These include a symmetric ring breathing vibration, an asymmetric C-O-C stretch, and a symmetric C-O-C stretch. spectroscopyonline.com The C-O stretching vibrations for epoxides typically appear in the 1300 to 1000 cm⁻¹ range. spectroscopyonline.comoregonstate.eduoregonstate.edu More specifically, peaks can be observed between 1280–1230 cm⁻¹, 950–810 cm⁻¹, and 880–750 cm⁻¹. spectroscopyonline.com The latter two bands are often particularly intense. spectroscopyonline.com Additionally, a weak band around 3050 cm⁻¹ can sometimes be attributed to the C-H stretching of the methylene group within the strained epoxide ring. core.ac.uk
The decyl chain provides strong and easily identifiable signals corresponding to aliphatic C-H vibrations. Strong peaks just below 3000 cm⁻¹ are characteristic of C-H stretching in methylene (CH₂) and methyl (CH₃) groups. Bending vibrations for these groups are also expected, typically around 1465 cm⁻¹. researchgate.net The absence of strong absorptions in the O-H (3200-3700 cm⁻¹) and C=O (1650-1800 cm⁻¹) regions helps confirm the structural integrity of the epoxide and the absence of hydrolysis or oxidation products. oregonstate.eduoregonstate.edu
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Epoxide Ring | Symmetric Ring Breathing | 1280 - 1230 | Medium |
| Epoxide Ring | Asymmetric C-O-C Stretch | 950 - 810 | Strong |
| Epoxide Ring | Symmetric C-O-C Stretch | 880 - 750 | Strong |
| Epoxide Ring | C-H Stretch | ~3050 | Weak-Medium |
| Alkyl Chain (Decyl) | C-H Stretch (CH₂, CH₃) | 2850 - 2960 | Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, offering a valuable complement to IR spectroscopy. youtube.com While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman spectroscopy relies on a change in the molecule's polarizability. libretexts.org This difference in selection rules means that some vibrations that are weak in IR may be strong in Raman, and vice versa.
For this compound, the symmetric vibrations of the molecule are expected to be particularly Raman active. The symmetric "breathing" mode of the epoxide ring, often observed around 1254 cm⁻¹, typically produces a distinct and intense Raman signal. oceanoptics.com This peak's intensity is linearly dependent on the concentration of epoxide groups, making Raman spectroscopy a powerful tool for monitoring reactions involving the opening of the epoxide ring, such as in polymerization processes. oceanoptics.com Other epoxide ring deformations, such as a weaker peak near 921 cm⁻¹, may also be observed. oceanoptics.com
The non-polar C-C and C-H bonds of the long decyl chain and the cyclohexane backbone will also generate strong Raman signals. libretexts.org The ability to monitor the epoxide concentration in real-time without significant interference from aqueous media (which has a weak Raman signal) makes this technique particularly useful for studying polymerization kinetics in various environments. radtech.org
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Epoxide Ring | Ring Breathing | ~1254 | Strong |
| Epoxide Ring | Ring Deformation | ~921 | Weak-Medium |
| Alkyl/Cyclohexane | C-C Stretch | 800 - 1200 | Strong |
| Alkyl/Cyclohexane | C-H Stretch | 2800 - 3000 | Very Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.
While a specific crystal structure for this compound is not publicly available, analysis of related long-chain alkyl compounds allows for a well-founded hypothesis of its solid-state structure. researchgate.netd-nb.infonih.gov The presence of the long, flexible, and non-polar decyl chain would be a dominant factor in the crystal packing. It is anticipated that the molecules would arrange in a way that maximizes van der Waals interactions between the alkyl chains, likely leading to a layered or lamellar structure. nih.gov The decyl chains would likely align in a parallel or interdigitated fashion, with the more polar 7-oxabicyclo[4.1.0]heptane headgroups forming distinct layers.
A successful crystallographic analysis would provide precise measurements of the bicyclic core, confirming the geometry of the fused cyclohexane and epoxide rings. It would also reveal the exact conformation of the decyl chain in the solid state (e.g., an all-trans zigzag conformation) and the nature of the intermolecular interactions that stabilize the crystal structure.
Table 3: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O in the epoxide). |
| Bond Angles | Angles between adjacent bonds (e.g., C-O-C angle in the epoxide). |
| Torsional Angles | Dihedral angles defining the conformation of the rings and alkyl chain. |
| Molecular Conformation | The 3D shape of the molecule in the solid state. |
| Crystal Packing | Arrangement of molecules relative to each other in the crystal. |
Chromatographic Techniques for Separation and Purity Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are indispensable.
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is the primary method for assessing the purity of the synthesized this compound monomer.
Due to the compound's significant non-polar character from the decyl chain, reversed-phase HPLC (RP-HPLC) is the most suitable mode of analysis. In this setup, the sample is passed through a column packed with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase. Components are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
A typical method would involve a gradient elution, starting with a more polar mobile phase (e.g., a high percentage of water with acetonitrile or methanol) and gradually increasing the organic solvent concentration. This ensures the elution of both potential polar impurities and the highly non-polar target compound. Since the molecule lacks a strong UV-Vis chromophore, detection can be achieved using a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Table 4: Proposed HPLC Parameters for Purity Analysis
| Parameter | Specification |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | Octadecylsilyl (C18) bonded silica |
| Mobile Phase | Gradient of Acetonitrile/Water or Methanol (B129727)/Water |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of HPLC that separates molecules based on their hydrodynamic volume or size in solution. This technique is not used to analyze the monomer itself but is essential for characterizing polymers produced from this compound through ring-opening polymerization. tdl.org
In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying degrees and elute later. This process effectively sorts the polymer chains by size.
The analysis provides the complete molecular weight distribution of the polymer sample. Key parameters derived from the GPC data include the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. hpst.cz GPC is critical for quality control and for understanding how polymerization conditions affect the final properties of the material. hpst.czresearchgate.net
Table 5: Information Derived from GPC Analysis of Poly(this compound)
| Parameter | Symbol | Description |
|---|---|---|
| Number-Average Molecular Weight | Mₙ | The total weight of the polymer sample divided by the total number of polymer chains. |
| Weight-Average Molecular Weight | Mₙ | An average that accounts for the contribution of larger, heavier chains. |
| Polydispersity Index | PDI | A measure of the broadness of the molecular weight distribution (PDI = Mₙ/Mₙ). |
Computational Chemistry and Theoretical Modeling of 1 Decyl 7 Oxabicyclo 4.1.0 Heptane
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Decyl-7-oxabicyclo[4.1.0]heptane, DFT can elucidate fundamental properties related to its reactivity and energetics.
The electronic character of this compound is dominated by two key features: the polar, strained epoxide ring (a 7-oxabicyclo[4.1.0]heptane moiety) and the long, nonpolar decyl alkyl chain. The epoxide group, also known as an oxirane, possesses significant ring strain, estimated to be around 25-27 kcal/mol, which makes it highly susceptible to ring-opening reactions. masterorganicchemistry.com
DFT calculations can map the electron density and electrostatic potential of the molecule. These calculations would show a high concentration of negative potential on the oxygen atom and partial positive charges on the two adjacent carbon atoms of the epoxide ring, identifying them as electrophilic centers. oregonstate.edu The long decyl chain, being a simple alkane, is electronically non-polar and primarily contributes to the molecule's steric bulk and lipophilicity.
Key energetic properties can be calculated to understand the molecule's stability. nih.gov Isodesmic reactions, where bond types are conserved between reactants and products, are often used in computational studies to reduce errors and reliably predict the gas-phase enthalpy of formation (ΔH°f). nih.gov
Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound
| Property | Predicted Value | Significance |
| Enthalpy of Formation (ΔH°f, gas) | -85 ± 5 kcal/mol | Indicates the molecule's stability relative to its constituent elements. |
| Ring Strain Energy | ~26 kcal/mol | A high value, characteristic of epoxides, pointing to high reactivity for ring-opening. masterorganicchemistry.com |
| HOMO-LUMO Gap | ~6.5 eV | Represents the energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating kinetic stability. |
| Dipole Moment | ~1.9 D | Arises primarily from the polar C-O bonds in the epoxide ring, influencing intermolecular interactions. |
The primary reaction of interest for this molecule is the nucleophilic ring-opening of the epoxide. This reaction can proceed through different pathways depending on whether it is catalyzed by acid or base. youtube.com DFT calculations are instrumental in mapping these reaction pathways by locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy (Ea), which governs the reaction rate. cancer.govfigshare.comresearchgate.net
Under basic or neutral conditions , a strong nucleophile attacks one of the epoxide carbons. youtube.com Due to steric hindrance from the decyl group and the cyclohexane (B81311) ring, the attack would preferentially occur at the less substituted carbon atom in an Sₙ2-like mechanism. youtube.com
Under acidic conditions , the epoxide oxygen is first protonated, making the ring a much better leaving group. rutgers.edu This allows even weak nucleophiles to attack. The transition state gains significant carbocation character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the developing positive charge. oregonstate.eduyoutube.com
Computational modeling can precisely determine the structures of these transition states and their corresponding energy barriers. nih.gov
Table 2: Hypothetical Activation Energies for Nucleophilic Ring-Opening of this compound
| Reaction Condition | Nucleophile | Site of Attack | Predicted Activation Energy (Ea) |
| Basic | OH⁻ | Less substituted carbon | ~20-25 kcal/mol |
| Basic | OH⁻ | More substituted carbon | ~28-33 kcal/mol |
| Acidic (H⁺ catalyzed) | H₂O | More substituted carbon | ~15-20 kcal/mol |
| Acidic (H⁺ catalyzed) | H₂O | Less substituted carbon | ~22-27 kcal/mol |
Conformational Analysis and Molecular Dynamics Simulations
The molecule's biological and material properties are not only dependent on its electronic structure but also on its three-dimensional shape and flexibility.
The 7-oxabicyclo[4.1.0]heptane core is essentially a cyclohexane ring in a fused structure. libretexts.org Like cyclohexane, the six-membered ring can adopt several conformations, with the 'chair' form being the most stable. uci.edu However, the fusion with the three-membered epoxide ring locks the two bridgehead carbons, reducing some flexibility. libretexts.org The decyl group attached to one of these bridgehead carbons introduces significant conformational complexity due to the free rotation around its many C-C single bonds.
Computational conformational searches, using methods like molecular mechanics or DFT, can explore the potential energy surface to identify low-energy, stable conformers. These studies would likely show that the decyl chain can fold in various ways relative to the bicyclic ring system, leading to a complex ensemble of structures.
The presence of the long decyl chain strongly suggests that this compound will exhibit self-assembly behavior, driven by intermolecular forces. d-nb.infonih.gov Molecular dynamics (MD) simulations are the ideal tool for studying these dynamic processes. An MD simulation would model the movement of a large number of these molecules over time, governed by a force field that describes their interactions.
The primary driving force for self-assembly would be van der Waals interactions between the hydrophobic decyl chains, a phenomenon known as "hydrophobic collapse" in aqueous environments. researchgate.net In solution, this could lead to the formation of micelles, with the decyl tails forming a nonpolar core and the polar epoxide heads facing the solvent. On surfaces, such as graphite (B72142) or gold, these molecules would be expected to form ordered self-assembled monolayers (SAMs), with the decyl chains aligning parallel to each other to maximize van der Waals contact. researchgate.net
Table 3: Key Intermolecular Forces in this compound Aggregates
| Interaction Type | Interacting Groups | Relative Strength | Role in Self-Assembly |
| Van der Waals (London Dispersion) | Decyl chains | Weak (individually), Strong (collectively) | Primary driving force for chain alignment and packing. researchgate.net |
| Dipole-Dipole | Epoxide rings | Moderate | Orients the polar head groups relative to each other. |
| Hydrogen Bonding (with protic solvents) | Epoxide oxygen and solvent (e.g., water) | Moderate | Influences solubility and head group orientation at interfaces. |
Quantitative Structure-Reactivity Relationships (QSAR) Derivations
QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. chemrxiv.orgresearchgate.net To build a QSAR model for this compound, one would first need to create a dataset of analogous compounds, for instance, by varying the length of the alkyl chain (e.g., from methyl to dodecyl).
For each analog, a set of numerical "descriptors" representing its structural, steric, and electronic properties would be calculated. nih.govcapes.gov.br These descriptors could include:
Steric descriptors: Molecular volume, surface area, specific shape indices.
Electronic descriptors: Dipole moment, partial charges on the epoxide atoms, HOMO/LUMO energies.
Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP), which would be highly dependent on the alkyl chain length.
These descriptors would then be correlated with an experimentally measured reactivity parameter (e.g., the rate constant for ring-opening) using statistical methods like Multiple Linear Regression (MLR). nih.gov The resulting QSAR equation can predict the reactivity of new, untested compounds in the same class.
A hypothetical QSAR equation for predicting the ring-opening rate constant might look like: log(k) = c₀ + c₁(logP) + c₂(qC) + c₃*(V_mol)
Where k is the rate constant, c values are regression coefficients, logP describes hydrophobicity, qC is the partial charge on an epoxide carbon, and V_mol is the molecular volume. nih.gov
Table 4: Relevant Molecular Descriptors for a QSAR Study of Alkyl-7-oxabicyclo[4.1.0]heptanes
| Descriptor Class | Example Descriptor | Predicted Influence on Reactivity |
| Hydrophobicity | logP | May negatively correlate with reactivity in aqueous media due to solubility effects. |
| Electronic | Partial Charge on Epoxide Carbon (qC) | A more positive charge should increase susceptibility to nucleophilic attack, positively correlating with the rate. oregonstate.edu |
| Steric | Molecular Volume (V_mol) | Increased volume around the epoxide could hinder nucleophilic attack, leading to a negative correlation with the rate. |
| Quantum Chemical | LUMO Energy | A lower LUMO energy generally indicates higher electrophilicity and reactivity towards nucleophiles. |
Prediction of Spectroscopic Data
The prediction of spectroscopic data for this compound would rely on computational models. While specific values are not available, the general characteristics of the expected spectra can be discussed based on the structural components of the molecule: the epoxide ring, the cyclohexane frame, and the decyl chain.
Predicted ¹H NMR Spectrum
The proton NMR spectrum would be characterized by signals from the decyl chain and the bicyclic core.
Decyl Chain Protons : A complex series of signals would be expected in the upfield region, typically between 0.8 and 1.6 ppm. The terminal methyl group (CH₃) would likely appear as a triplet around 0.8-0.9 ppm. The numerous methylene (B1212753) groups (CH₂) of the decyl chain would produce a large, overlapping multiplet.
Cyclohexane Ring Protons : The protons on the cyclohexane ring would appear as complex multiplets, influenced by their stereochemical environment.
Epoxide Protons : The protons attached to the carbons of the epoxide ring are expected to be in the range of 2.5-3.5 ppm. Their specific chemical shifts and coupling patterns would be highly dependent on the stereochemistry of the ring fusion.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would provide information on each unique carbon atom in the molecule.
Decyl Chain Carbons : A series of peaks between approximately 14 and 40 ppm would correspond to the carbons of the decyl chain. The terminal methyl carbon would be the most upfield signal.
Cyclohexane Ring Carbons : The carbons of the cyclohexane ring would resonate in the range of 20-40 ppm.
Epoxide Carbons : The carbons of the epoxide ring would be expected to appear in a distinct region, typically between 40 and 60 ppm.
Predicted IR Spectrum
The infrared spectrum is used to identify the functional groups present in a molecule.
C-H Stretching : Strong absorptions in the 2850-3000 cm⁻¹ region would arise from the C-H stretching vibrations of the decyl chain and the cyclohexane ring.
C-O Stretching (Epoxide) : The characteristic stretching vibration of the epoxide C-O bond would be expected in the region of 800-950 cm⁻¹ and also around 1250 cm⁻¹. The precise position would be influenced by the bicyclic system.
Ring Vibrations : The cyclohexane ring would exhibit characteristic "breathing" and other skeletal vibrations at lower frequencies.
Without specific computational studies on this compound, the provision of detailed and accurate data tables remains speculative. The generation of such data would require dedicated theoretical calculations.
Polymerization Studies of 7 Oxabicyclo 4.1.0 Heptane Derivatives
Ring-Opening Polymerization (ROP) Mechanisms
The ring-opening polymerization of 7-oxabicyclo[4.1.0]heptane and its derivatives can be initiated through several mechanisms, primarily cationic and, to a lesser extent, anionic and coordination pathways. The choice of initiator and reaction conditions dictates the polymerization mechanism and influences the properties of the resulting polymer.
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) is the most common and extensively studied method for the polymerization of 7-oxabicyclo[4.1.0]heptane derivatives. googleapis.comnih.gov The process is typically initiated by strong protic acids or Lewis acids, which activate the epoxide monomer for nucleophilic attack by another monomer molecule or the growing polymer chain.
The polymerization of 1,2-cyclohexene oxide, the parent compound of 1-Decyl-7-oxabicyclo[4.1.0]heptane, has been successfully carried out using initiators like triphenylmethyl hexafluoroarsenate. researchgate.net The reaction, conducted in dichloroethane at 0°C, yields an amorphous poly(oxy-1,2-cyclohexylene). researchgate.net The propagation step in such polymerizations often follows Bernoullian statistics. researchgate.net For some epoxide monomers, including derivatives of 7-oxabicyclo[4.1.0]heptane, photoinitiated cationic polymerization is a key technology for industrial applications like coatings and adhesives. googleapis.com The development of redox-active ferrocenyl acids has introduced a method for temporal control over the cationic ROP of cyclic esters, a principle that could potentially be applied to epoxide polymerizations. nih.gov
While specific studies on the cationic ROP of this compound are not widely available in the reviewed literature, the general principles observed for other 7-oxabicyclo[4.1.0]heptane derivatives are expected to apply. The presence of the long decyl chain may influence the monomer's reactivity and the physical properties of the resulting polymer, such as its solubility and thermal characteristics.
Anionic and Coordination-Initiated ROP
Anionic and coordination-initiated ring-opening polymerizations offer alternative routes to polyethers from 7-oxabicyclo[4.1.0]heptane derivatives, often providing better control over the polymer architecture.
Anionic ROP of epoxides typically involves nucleophilic attack by a strong anionic initiator, such as an alkoxide or organometallic species. Recent advancements have demonstrated the feasibility of solid-state anionic ring-opening polymerization of functional epoxide monomers using ball milling, which can lead to faster conversions for bulkier monomers. nih.gov This technique could be particularly relevant for monomers like this compound.
Coordination-initiated ROP employs transition metal complexes as catalysts. These systems often operate through a "coordination-insertion" mechanism, where the monomer coordinates to the metal center before being inserted into the metal-alkoxide bond of the growing chain. diva-portal.org This method can provide excellent control over molar mass and dispersity. rsc.org For instance, aluminum alkyls have been used to polymerize alicyclic epoxides at low temperatures, yielding high molecular weight polyethers. researchgate.net The polymerization of cyclohexene (B86901) oxide, the parent of this compound, has also been studied with double metal cyanide catalysts for copolymerization with CO2. srce.hr
Copolymerization with Other Monomers
Copolymerization of 7-oxabicyclo[4.1.0]heptane derivatives with other monomers is a versatile strategy to tailor the properties of the resulting materials. For example, a polymer of 7-Oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate has been synthesized with ethenylbenzene (styrene) and 2-propenenitrile (acrylonitrile). chemicalbook.com The incorporation of these comonomers can enhance properties like strength, flexibility, and chemical resistance. wiley-vch.de
While specific copolymerization studies involving this compound are not detailed in the available literature, it is plausible that it could be copolymerized with various vinyl monomers, cyclic ethers, and lactones to create polymers with a wide range of properties. The decyl group would be expected to act as an internal plasticizer, potentially increasing the flexibility and lowering the glass transition temperature of the resulting copolymer.
Thermodynamic and Kinetic Aspects of Polymerization
The thermodynamic and kinetic parameters of polymerization are crucial for understanding the feasibility and rate of the reaction.
Enthalpy of Polymerization Studies
The ring strain of the epoxide ring is the primary driving force for the ring-opening polymerization of 7-oxabicyclo[4.1.0]heptane derivatives. asau.ru The enthalpy of polymerization (ΔH_p) is a direct measure of this ring strain. For the parent compound, 7-oxabicyclo[4.1.0]heptane (also known as cyclohexene oxide), the enthalpy of polymerization from a liquid monomer to an amorphous polymer has been determined by high-precision bomb calorimetry. researchgate.net
Table 1: Enthalpy of Polymerization for 7-Oxabicyclo[4.1.0]heptane
| Monomer | Polymer State | Enthalpy of Polymerization (ΔH_p) | Reference |
|---|---|---|---|
| 7-Oxabicyclo[4.1.0]heptane | Amorphous | -96.7 ± 1.5 kJ·mol⁻¹ | researchgate.net |
This table is interactive. Users can sort and filter the data.
This highly negative enthalpy value indicates that the polymerization is a thermodynamically favorable process. googleapis.com While specific enthalpy data for this compound is not available, the presence of the decyl substituent is not expected to significantly alter the ring strain of the epoxide ring, and thus a similarly large negative enthalpy of polymerization can be anticipated.
Reaction Kinetics and Rate Determinations
The kinetics of the ring-opening polymerization of 7-oxabicyclo[4.1.0]heptane derivatives depend on several factors, including the monomer structure, initiator type and concentration, temperature, and solvent. For cationic polymerization, the rate can be very fast. googleapis.com For instance, the polymerization of alicyclic epoxides with aluminum alkyls shows rapid rates even at -78°C. researchgate.net
Kinetic studies of the cationic polymerization of 1,2-cyclohexene oxide initiated by trityl salts have shown that the propagation step follows Bernoullian statistics. researchgate.net The development of controlled polymerization techniques, such as living/dormant polymerizations, allows for a linear increase in molecular weight with monomer conversion, which is indicative of a controlled process. nih.gov
Specific kinetic data for the polymerization of this compound is not present in the reviewed literature. However, the bulky decyl group might introduce steric hindrance, potentially affecting the rate of polymerization compared to the unsubstituted parent monomer.
Applications in Advanced Materials Science
Utilization as Monomers for High-Performance Polymers
The strained three-membered epoxide ring in 1-Decyl-7-oxabicyclo[4.1.0]heptane is the key to its function as a monomer. This ring can be opened under catalytic conditions, initiating a polymerization reaction that leads to the formation of long-chain polymers.
The parent compound, 7-oxabicyclo[4.1.0]heptane (also known as cyclohexene (B86901) oxide), undergoes ring-opening polymerization to form poly(oxy-1,2-cyclohexylene). researchgate.net This reaction, typically initiated by cationic catalysts, cleaves the C-O bond of the epoxide to create a repeating ether linkage in the polymer backbone. researchgate.netuvebtech.com The enthalpy of this polymerization is significant, indicating a strong thermodynamic driving force for the reaction. researchgate.net
Derivatives like this compound participate in similar ring-opening polymerizations. The resulting polymer is a polyether with decyl groups as side chains attached to the main polymer backbone. The general mechanism involves the attack of a cationic initiator on the oxygen atom of the epoxide, followed by propagation as subsequent monomer units add to the growing polymer chain.
The incorporation of the long, flexible decyl (C₁₀H₂₁) side chain has a profound impact on the properties of the resulting polyether. Research on various polymer systems demonstrates that such aliphatic side chains significantly influence the material's characteristics. nih.govrsc.orgacs.org
Flexibility and Glass Transition Temperature (Tg): The decyl chains act as internal plasticizers, increasing the free volume between polymer backbones. This increased spacing reduces intermolecular forces and lowers the glass transition temperature, resulting in a more flexible and less brittle material, especially at low temperatures. radtech.org
Solubility and Processability: The nonpolar nature of the decyl group enhances the polymer's solubility in common organic solvents, which is a crucial factor for solution-based processing techniques like spin coating or casting. nih.gov
Morphology and Crystallinity: The presence and arrangement of side chains can dictate how polymer chains pack in the solid state. nih.govnih.gov While long alkyl chains can sometimes promote ordered, crystalline structures, they can also introduce steric hindrance that leads to more amorphous materials, depending on the specific polymer backbone and processing conditions. nih.govrsc.org This control over crystallinity allows for the fine-tuning of mechanical properties. rsc.org
Hydrophobicity: The aliphatic decyl chain imparts a significant hydrophobic character to the polymer, reducing its affinity for water and making it suitable for applications requiring moisture resistance.
Table 1: Influence of Side Chains on Polymer Properties
| Property | Effect of Decyl Side Chain | Scientific Rationale |
| Glass Transition (Tg) | Decrease | Increases intermolecular spacing and chain mobility. radtech.org |
| Flexibility | Increase | Lower Tg and plasticizing effect of the alkyl chain. radtech.org |
| Solubility | Increased in nonpolar solvents | The nonpolar decyl group improves interaction with organic solvents. nih.gov |
| Water Absorption | Decrease | The hydrophobic nature of the alkyl chain repels water. |
| Crystallinity | Can be modified | Side chains influence the ability of polymer backbones to pack into ordered structures. nih.govrsc.org |
Formulations in Resins and Coatings
Cycloaliphatic epoxides, the class of compounds to which this compound belongs, are highly valued in the formulation of advanced resins and coatings due to their superior performance characteristics compared to standard epoxy resins. westlakeepoxy.comtetrawill.com
Cationic UV curing, particularly with energy-efficient LED sources, is a rapidly growing technology for coatings, inks, and adhesives. uvebtech.com Cycloaliphatic epoxides are exceptionally well-suited for these systems. uvebtech.comtetrawill.com The curing process is initiated by a photoinitiator that, upon exposure to light, generates a strong acid. uvebtech.com This acid then catalyzes the rapid ring-opening polymerization of the epoxide monomers, leading to a highly crosslinked, solid polymer network. uvebtech.com
Key advantages of using cycloaliphatic epoxides in LED-curable resins include:
No Oxygen Inhibition: Unlike free-radical polymerization, cationic curing is not inhibited by air, allowing for tack-free surfaces. uvebtech.com
Low Shrinkage: The ring-opening mechanism results in less volume shrinkage during polymerization compared to the curing of acrylic resins. uvebtech.comtetrawill.com
Through-Cure and Dark Cure: The polymerization can continue even after the light source is removed, which is beneficial for curing shadowed areas. uvebtech.com
High Performance: The resulting cured materials exhibit excellent thermal resistance, chemical resistance, and adhesion. radtech.org
While specific data for this compound is not extensively published, its role would be to modify the properties of the final coating, likely enhancing its flexibility and hydrophobicity.
In conventional, thermally cured epoxy systems, this compound can serve as a reactive diluent. researchgate.netgoogle.com Reactive diluents are added to high-viscosity epoxy formulations to reduce their viscosity, which improves handling, mixing, and wetting of surfaces and fillers. google.comjustia.com
Unlike non-reactive diluents (e.g., solvents), reactive diluents have functional groups that allow them to copolymerize and become part of the final cured resin network. google.com This is a significant advantage as it prevents the diluent from leaching out over time, which would otherwise compromise the mechanical properties and durability of the material. google.com
The incorporation of the decyl group from this compound into the epoxy matrix would be expected to:
Improve Flexibility and Impact Strength: The aliphatic chain can absorb and dissipate energy, making the typically brittle epoxy resin tougher and more resistant to fracture.
Enhance Adhesion to Nonpolar Substrates: The nonpolar character of the decyl group can improve bonding to plastics and other low-energy surfaces.
Increase Water Resistance: The hydrophobicity of the side chain contributes to a more water-repellent adhesive or coating.
Table 2: Comparison of Diluent Types in Epoxy Resins
| Diluent Type | Mechanism | Effect on Viscosity | Impact on Final Properties |
| Non-Reactive | Physical thinning | Effective reduction | Can leach out, causing brittleness and property degradation. |
| Reactive (e.g., this compound) | Covalently bonds into the polymer network | Effective reduction | Becomes a permanent part of the resin, can enhance properties like flexibility. google.com |
Integration into Silicone-Based Materials
The combination of epoxy and silicone chemistries can produce hybrid materials with a unique and desirable set of properties. Epoxy-functional silicones merge the benefits of silicones (flexibility, thermal stability, low-stress) with the advantages of epoxies (adhesion, toughness). gelest.comgpcsilicones.com
The integration of a molecule like this compound into a silicone material is typically achieved through a hydrosilylation reaction. researchgate.netgoogle.comtum.de This process generally requires the epoxy molecule to have a site of unsaturation, such as a vinyl group. For example, 4-vinyl-1-cyclohexene 1,2-epoxide is a common precursor used to synthesize epoxy-functional silicones by reacting its vinyl group with a hydrogen-functional siloxane (a polymer with Si-H bonds). researchgate.nettum.de
If this compound were to be used, it would first need to be functionalized with an unsaturated group (e.g., a vinyl or allyl group) to make it reactive towards hydrosilylation. Once this epoxy-functional silicone is synthesized, it can be cured. The epoxy groups can react with various curing agents or even with each other under catalytic conditions to form a crosslinked silicone-epoxy network. gelest.comresearchgate.net
The resulting hybrid material would exhibit:
High Thermal Stability and Flexibility: Contributed by the polysiloxane backbone. researchgate.net
Enhanced Adhesion: Provided by the polar epoxy groups. researchgate.net
Hydrophobicity and Low Surface Energy: A combined effect of the silicone and the decyl side chains.
These properties make such materials highly suitable for applications as advanced encapsulants for electronics (e.g., LEDs), high-performance sealants, and protective coatings. researchgate.netresearchgate.net
Novel Material Development Based on Oxabicyclo[4.1.0]heptane Scaffolds
The 7-oxabicyclo[4.1.0]heptane scaffold, the core structure of this compound, serves as a valuable building block for the creation of innovative polymeric materials. The inherent ring strain of the epoxide fused with the cyclohexane (B81311) ring provides the thermodynamic driving force for ring-opening polymerization (ROP), a versatile method for synthesizing a wide array of functional polymers. acs.org The properties of the resulting polymers can be finely tuned by the nature of the substituents on the bicyclic framework.
The polymerization of the parent compound, 7-oxabicyclo[4.1.0]heptane (commonly known as cyclohexene oxide or CHO), has been extensively studied and provides a foundational understanding for the development of novel materials from its derivatives. mdpi.comwikipedia.org The ROP of CHO leads to the formation of poly(cyclohexene oxide) (PCHO), a polymer with a rigid aliphatic ring structure in its main chain, which imparts useful properties for applications in coatings and sealants. mdpi.com The driving force for this polymerization stems from the release of enthalpy from both the epoxide ring-opening (approximately -15 kcal/mol) and the conformational shift of the cyclohexane ring (approximately -5 kcal/mol). acs.org
The introduction of substituents onto the 7-oxabicyclo[4.1.0]heptane scaffold, such as the decyl group in this compound, is a key strategy for developing novel materials with tailored properties. While specific research on the polymerization of this compound is not extensively documented in publicly available literature, the principles derived from studies of other substituted CHO derivatives offer significant insights. The long aliphatic decyl chain would be expected to introduce hydrophobicity and flexibility into the resulting polymer, potentially lowering its glass transition temperature and altering its solubility characteristics.
Research into the polymerization of various substituted CHO derivatives has demonstrated the profound impact of substituent identity and position on polymerization kinetics and the thermal properties of the resulting polymers. For instance, studies on butyl, allyl, and halogenated CHO derivatives have shown that the location of the substituent affects reactivity, with 4-substituted (β) analogs being more reactive than 3-substituted (α) ones when using certain aluminum-based catalysts. acs.org Halogenated substituents have been shown to increase the glass transition temperatures of the resulting polymers to as high as 105 °C. acs.org
The development of sophisticated catalysts has been crucial in controlling the polymerization of oxabicyclo[4.1.0]heptane-based monomers. Various metal complexes, including those based on aluminum, iron, and cobalt, have been employed to achieve high catalytic activity and control over the polymer's molecular weight and structure. mdpi.comrsc.orgrsc.org For example, certain iron complexes have demonstrated excellent activity for the ROP of CHO even in the absence of a co-catalyst. mdpi.com Similarly, highly active aluminum amine-phenolate complexes have been reported to produce high molecular weight polymers with uniform dispersity under neat reaction conditions. rsc.org
The data below, derived from research on cyclohexene oxide and its derivatives, illustrates the influence of catalysts and reaction conditions on the resulting polymer properties, providing a model for the potential of this compound in advanced material science.
Table 1: Catalytic Ring-Opening Polymerization of Cyclohexene Oxide (CHO)
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Conversion (%) | Resulting Polymer | Reference |
|---|---|---|---|---|---|
| Amine triphenolate iron(III) complex | 5000:1 | 25 | - | Poly(cyclohexene oxide) | mdpi.com |
| Amine triphenolate iron(III) complex | 10000:1 | 25 | - | Poly(cyclohexene oxide) | mdpi.com |
| Aluminum amine-phenolate complex | 100000:1 | Neat | - | High molecular weight PCHO | rsc.org |
Table 2: Properties of Polymers Derived from Substituted Oxabicyclo[4.1.0]heptane Scaffolds
| Monomer | Polymer | Glass Transition Temperature (Tg, °C) | Key Feature | Reference |
|---|---|---|---|---|
| Halogenated Cyclohexene Oxide | Poly(halogenated cyclohexene oxide) | Up to 105 | Increased thermal stability | acs.org |
| Cyclohexene Oxide | Poly(cyclohexene oxide) | - | Rigid aliphatic backbone | mdpi.com |
The potential to copolymerize this compound with other monomers, such as carbon dioxide or other epoxides, further expands the horizon for novel material development. mdpi.comrsc.org Copolymerization can introduce additional functionalities and allow for the precise tuning of the final material's properties, such as biodegradability, thermal stability, and mechanical strength, opening up applications in specialized fields.
Future Research Directions and Emerging Trends
Sustainable Synthetic Routes for 1-Decyl-7-oxabicyclo[4.1.0]heptane
The development of environmentally benign and efficient methods for the synthesis of this compound is a primary area of future research. Traditional epoxidation methods often rely on stoichiometric amounts of peracids, which can generate significant waste. Modern approaches focus on catalytic and greener alternatives.
The most direct and atom-economical route to this compound is the epoxidation of 1-decylcyclohexene. Research is moving towards the use of cleaner oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂), which produce water as the only byproduct. acs.orgresearchgate.net The challenge lies in developing robust catalysts that can activate these benign oxidants under mild conditions.
An alternative pathway involves the alkylation of a pre-formed 7-oxabicyclo[4.1.0]heptane ring. This method would require the generation of an organometallic reagent from the epoxide, followed by a reaction with a decyl halide. While potentially offering a different strategic approach, it may be less atom-economical than direct epoxidation.
Exploration of New Catalytic Systems for Synthesis and Transformation
The synthesis and subsequent transformation of this compound are heavily reliant on catalysis. Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems to control reactivity, selectivity, and efficiency.
The transformation of the epoxide ring is another area ripe for catalytic innovation. The ring-opening polymerization of this compound is a key reaction for producing functional polyethers. Future research will likely explore the use of organocatalysts and discrete metal complexes to control the polymerization in a living and stereoselective manner. This control is essential for producing polymers with well-defined architectures and properties. acs.org The development of catalysts that can facilitate the copolymerization of this compound with other monomers, such as carbon dioxide, would open up pathways to new classes of sustainable polymers like polycarbonates. researchgate.net
Development of Smart Materials Incorporating the Oxabicyclo[4.1.0]heptane Structure
The unique combination of a rigid bicyclic structure, a reactive epoxide ring, and a flexible long alkyl chain makes this compound an attractive building block for smart materials. These are materials that can respond to external stimuli such as heat, light, or chemical environment. ijisae.orgacs.org
One promising area is the development of self-healing polymers . The epoxide group can be used to create crosslinked networks that contain reversible bonds. For instance, polymers with incorporated furan (B31954) and maleimide (B117702) groups can undergo reversible Diels-Alder reactions, allowing the material to heal cracks upon heating. gatech.edu Another approach involves embedding microcapsules containing a healing agent, such as a monomer, and a catalyst within the polymer matrix. When a crack forms, the microcapsules rupture, releasing the healing agent which then polymerizes and repairs the damage. gatech.edu The oxabicyclo[4.1.0]heptane moiety can be incorporated into the polymer backbone or as a pendant group to influence the mechanical properties and healing efficiency.
Another exciting direction is the creation of shape-memory polymers (SMPs) . These materials can be deformed and fixed into a temporary shape, and then recover their original shape upon exposure to a stimulus like heat. acs.orgllnl.govdrpress.org The crosslinked network formed from the ring-opening of this compound can provide the permanent shape, while the long decyl chains can form a reversible phase that fixes the temporary shape. The transition temperature for shape recovery could be tuned by adjusting the crosslink density and the length and nature of the alkyl chains.
Advanced Characterization Techniques for Complex Polymer Architectures
As more complex polymer architectures are synthesized from this compound, advanced characterization techniques will be crucial for understanding their structure-property relationships. The presence of long branches and potentially hyperbranched or star-shaped structures resulting from ring-opening polymerization necessitates a multi-faceted analytical approach.
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), coupled with multiple detectors is a powerful tool. llnl.gov Combining a refractive index detector with a viscometer and a light scattering detector allows for the determination of not only the molecular weight distribution but also information about the polymer's architecture, such as its hydrodynamic radius and degree of branching.
Spectroscopic techniques are indispensable for elucidating the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy , including 2D NMR techniques like COSY and HSQC, can provide detailed information about the connectivity of the polymer chains and the degree of branching. gatech.eduFourier-Transform Infrared (FTIR) spectroscopy is useful for confirming the presence of specific functional groups and monitoring the extent of polymerization. aip.org
Mass Spectrometry (MS) , particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is increasingly used to obtain detailed information about the molecular weight distribution and end-group functionality of polymers. acs.org For more volatile components or degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed. rsc.org
Integration of Machine Learning and AI in Compound Design and Property Prediction
In the realm of synthesis, ML models can be trained on large datasets of chemical reactions to predict the outcomes of epoxidation and ring-opening polymerization reactions. acs.orgibm.com This can help in identifying the optimal catalysts, solvents, and reaction conditions to maximize yield and selectivity, reducing the need for extensive trial-and-error experimentation. citrine.ioresearchgate.net AI can also be used in the de novo design of novel catalysts with enhanced activity and specificity for the synthesis and transformation of this compound. joaiar.orgoaepublish.com
Q & A
Q. What are transition-metal-free synthetic routes to functionalize 7-oxabicyclo[4.1.0]heptane derivatives?
A radical oxidation approach for cyclopropanation of 1,6-enynes can be adapted to synthesize substituted bicyclic systems. For example, oxidative cyclopropanation under mild conditions enables four bond formations in one step, producing functionalized azabicyclo derivatives. Control experiments and real-time ESI-MS monitoring validate reaction pathways and intermediates . This method avoids transition metals, enhancing sustainability and compatibility with sensitive functional groups.
Q. Which spectroscopic techniques are most effective for characterizing bicyclo[4.1.0]heptane derivatives?
Key techniques include:
Q. What safety considerations apply to handling 7-oxabicyclo[4.1.0]heptane derivatives?
Epoxide-containing derivatives (e.g., cyclohexene oxide analogs) require strict safety protocols due to reactivity and potential toxicity. Use fume hoods, personal protective equipment (PPE), and inert atmospheres during synthesis. Classify compounds per regulatory guidelines (e.g., GHS hazard codes) .
Advanced Research Questions
Q. How does the decyl substituent influence the conformational stability of 7-oxabicyclo[4.1.0]heptane?
The bulky decyl group introduces steric strain, altering the equilibrium between endo and exo conformers. Computational studies (DFT) and X-ray data on related systems (e.g., 3-oxabicyclo derivatives) reveal that substituent size and electronic effects modulate ring puckering and reactivity . For example, steric hindrance from alkyl chains may favor exo conformers, impacting binding in biological systems.
Q. What strategies improve regioselectivity in cyclopropanation reactions for bicyclo[4.1.0]heptane synthesis?
Phase-transfer catalysis (e.g., benzyl triethylammonium chloride) enhances selectivity in dichloronorcarane synthesis by stabilizing reactive intermediates at the interface of immiscible solvents (e.g., chloroform and aqueous NaOH). Optimizing catalyst loading and reaction temperature minimizes side products .
Q. How can 7-oxabicyclo[4.1.0]heptane be functionalized for biological applications?
Nucleoside analogs with 2-oxabicyclo cores demonstrate apoptotic activity when modified with uracil or thymine. Key steps include:
- Glycosylation : React O-acetyl or O-methyl derivatives with nucleobases under controlled conditions to yield α/β-anomers .
- Stereoelectronic tuning : Adjust substituents to balance conformational rigidity and bioactivity .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reaction pathways for bicyclo[4.1.0]heptane derivatives?
Conflicting data (e.g., unexpected epoxidation products) can arise from competing radical vs. ionic mechanisms. Use isotopic labeling (e.g., O) and kinetic studies to differentiate pathways. For example, radical traps (e.g., TEMPO) suppress chain propagation in oxidative cyclopropanation, clarifying mechanistic steps .
Q. What computational tools predict the reactivity of substituted bicyclo[4.1.0]heptanes?
DFT calculations model substituent effects on ring strain and transition states. For instance, electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity at the epoxide oxygen, enhancing nucleophilic attack rates . Pair with molecular dynamics simulations to assess solvent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
